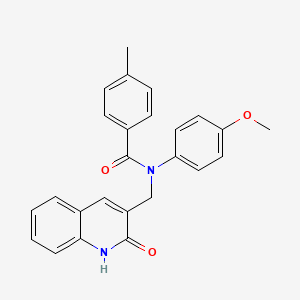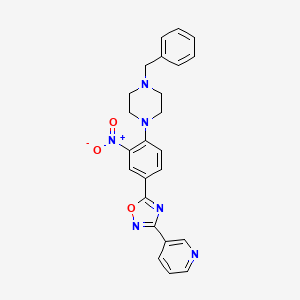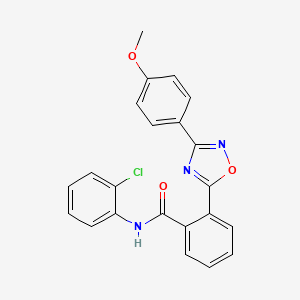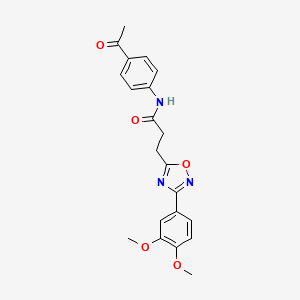
N-(4-acetylphenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mécanisme D'action
The exact mechanism of action of N-(4-acetylphenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to induce cell cycle arrest and apoptosis through the modulation of various signaling pathways. In neuroprotection, this compound has been shown to reduce oxidative stress and inflammation by activating antioxidant enzymes and inhibiting pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit cell proliferation, induce apoptosis, and reduce oxidative stress and inflammation. In vivo studies have demonstrated its neuroprotective effects and antimicrobial activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-acetylphenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its potential as a multi-targeted agent with various biological activities. Additionally, its high purity and stability make it suitable for use in various assays. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder the development of targeted therapies.
Orientations Futures
There are several future directions for the research of N-(4-acetylphenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide. One direction is to further investigate its potential as an anticancer agent and develop targeted therapies. Another direction is to explore its neuroprotective effects and its potential as a treatment for neurodegenerative diseases. Additionally, studies on its antimicrobial activity and potential as an antibiotic are warranted. Finally, further research is needed to elucidate its exact mechanism of action and identify potential molecular targets.
In conclusion, N-(4-acetylphenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a promising chemical compound with potential applications in various research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
Méthodes De Synthèse
The synthesis of N-(4-acetylphenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 4-acetylphenylhydrazine with 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanoyl chloride in the presence of a base. The resulting product is then purified using column chromatography. This method has been reported to yield a high purity product.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential applications in various research fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, this compound has shown promising results as a potential anticancer agent by inhibiting cell proliferation and inducing apoptosis. In neuroprotection, it has been shown to protect against oxidative stress and inflammation-induced neuronal damage. Additionally, this compound has exhibited antimicrobial activity against various bacterial strains.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-13(25)14-4-7-16(8-5-14)22-19(26)10-11-20-23-21(24-29-20)15-6-9-17(27-2)18(12-15)28-3/h4-9,12H,10-11H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZXQMKBOKXDHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

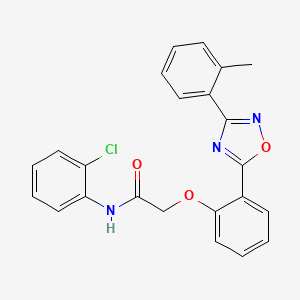
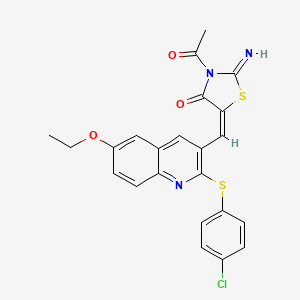

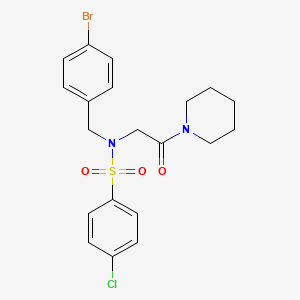

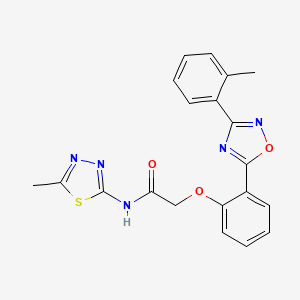
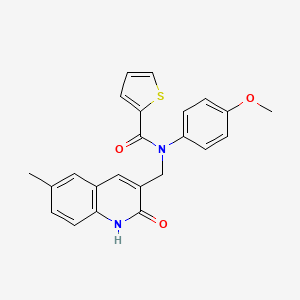

![ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate](/img/structure/B7706077.png)
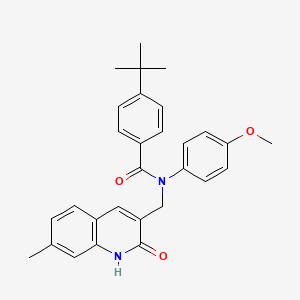
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7706085.png)
